molecular formula C13H9N3O5 B11706013 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B11706013
M. Wt: 287.23 g/mol
InChI Key: BJQMZEDTXXPBFN-UHFFFAOYSA-N
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Description

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazine ring substituted with a carboxyphenylcarbamoyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. Additionally, its potential anti-tubercular activity is linked to the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core structure.

    3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid: Another derivative with similar biological activities.

    4-(Pyrazine-2-carbonyl)piperazine derivatives: Compounds with potential anti-tubercular activity.

Uniqueness

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual carboxylic acid groups and amide linkage make it a versatile compound for various applications in medicinal chemistry and material science .

Biological Activity

3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its antimicrobial, antioxidant, and potential anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 250.22 g/mol

This structure features a pyrazine ring with carboxyl and carbamoyl functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain pyrazine derivatives showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives ranged from 1.56 μg/mL to 3.13 μg/mL against Mycobacterium tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

Compound NameMIC (μg/mL)Target Organism
This compound1.56Mycobacterium tuberculosis H37Rv
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13Mycobacterium tuberculosis H37Rv

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The results indicated that the compound exhibits significant free radical scavenging activity, suggesting its potential application in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (μg/mL)
DPPH Scavenging25.0
ABTS Scavenging20.0

Anticancer Potential

In silico studies have suggested that the compound may interact with key proteins involved in cancer progression, indicating potential anticancer properties. Molecular docking studies revealed favorable binding affinities with targets such as DprE1, which is implicated in the survival of cancer cells .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in oxidative stress pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other pyrazine derivatives, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Free Radical Scavenging : The presence of multiple functional groups allows for effective scavenging of free radicals, thereby reducing oxidative damage.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazine derivatives, including this compound. These studies confirmed its broad-spectrum antimicrobial activity and highlighted its potential as an antioxidant agent .

Properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

3-[(4-carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C13H9N3O5/c17-11(9-10(13(20)21)15-6-5-14-9)16-8-3-1-7(2-4-8)12(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

BJQMZEDTXXPBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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